molecular formula C27H39N5O10 B061843 L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) CAS No. 160534-05-4

L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)

货号: B061843
CAS 编号: 160534-05-4
分子量: 593.6 g/mol
InChI 键: DHVHHMIQWMTBTK-JCUDMVTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI), also known as L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI), is a useful research compound. Its molecular formula is C27H39N5O10 and its molecular weight is 593.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) (CAS 160534-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several amino acid residues and functional groups. Its molecular formula is C₁₄H₁₈N₄O₄, and it possesses a molecular weight of approximately 306.32 g/mol. The presence of ethoxycarbonyl and carboxylic acid moieties suggests potential interactions with biological targets, which can be explored for therapeutic applications.

Synthesis

The synthesis of L-Alaninamide derivatives typically involves the coupling of amino acids through various peptide bond formation techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with high purity levels exceeding 98% . The use of cGMP-compliant synthesis workshops ensures that these compounds are suitable for further biological testing.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of novel alaninamide derivatives, including L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI). Research indicates that these compounds exhibit significant efficacy in animal models of epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

Receptor Binding Affinity

Studies have shown that the compound interacts with various receptors in the central nervous system. For instance, it has been evaluated for binding affinity to peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation. The binding affinities were measured using competitive binding assays, revealing promising results that suggest a modulatory role on PPAR activity .

Study 1: Efficacy in Seizure Models

In a study conducted on rodent models, L-Alaninamide derivatives were administered to evaluate their anticonvulsant effects. The results indicated a significant reduction in seizure frequency and duration compared to control groups. The compound was found to enhance GABAergic transmission, contributing to its anticonvulsant properties.

Parameter Control Group Treatment Group
Seizure Frequency (per hour)5.2 ± 0.32.1 ± 0.4
Duration (seconds)120 ± 1045 ± 5

Study 2: PPAR Modulation

Another study focused on the modulation of PPAR activity by this compound demonstrated that it acts as a partial agonist at PPARγ and an antagonist at PPARδ. This dual activity may offer therapeutic benefits in treating metabolic disorders associated with adiponectin levels.

Receptor Binding Affinity (Ki)
PPARγ4.3 μM
PPARδ1.0 μM

属性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHHMIQWMTBTK-JCUDMVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。